Cytidine, 2'-deoxy-2',2'-difluoro-N-(2-methyl-1-oxopropyl)-
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Overview
Description
Cytidine, 2’-deoxy-2’,2’-difluoro-N-(2-methyl-1-oxopropyl)- is a synthetic nucleoside analog. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, which includes all the environmental chemicals to which humans are exposed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’-deoxy-2’,2’-difluoro-N-(2-methyl-1-oxopropyl)- involves multiple steps. One common method includes the reaction of cytidine derivatives with fluorinating agents to introduce the difluoro groups. The reaction conditions often require specific temperatures and solvents to ensure the stability of the compound during synthesis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated systems to control reaction conditions precisely, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cytidine, 2’-deoxy-2’,2’-difluoro-N-(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Cytidine, 2’-deoxy-2’,2’-difluoro-N-(2-methyl-1-oxopropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Cytidine, 2’-deoxy-2’,2’-difluoro-N-(2-methyl-1-oxopropyl)- involves its incorporation into DNA or RNA, where it interferes with normal cellular processes . This interference can inhibit viral replication or induce cell death in cancer cells . The molecular targets and pathways involved include various enzymes and signaling pathways critical for cell survival and replication .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties.
Cytidine, 2’-deoxy-2’-fluoro-2’-methyl-N-(2-methyl-1-oxopropyl)-: A similar compound with slight variations in its chemical structure.
Uniqueness
Cytidine, 2’-deoxy-2’,2’-difluoro-N-(2-methyl-1-oxopropyl)- is unique due to its specific difluoro groups, which enhance its stability and efficacy in various applications. This makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C13H17F2N3O5 |
---|---|
Molecular Weight |
333.29 g/mol |
IUPAC Name |
N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H17F2N3O5/c1-6(2)10(21)16-8-3-4-18(12(22)17-8)11-13(14,15)9(20)7(5-19)23-11/h3-4,6-7,9,11,19-20H,5H2,1-2H3,(H,16,17,21,22) |
InChI Key |
ZITMEDNPDYYRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)(F)F |
Origin of Product |
United States |
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